molecular formula C17H16Cl2N2O3 B8420892 Methyl (S)-3-(4-aminophenyl)-2-(2,6-dichlorobenzamido)propanoate

Methyl (S)-3-(4-aminophenyl)-2-(2,6-dichlorobenzamido)propanoate

Cat. No. B8420892
M. Wt: 367.2 g/mol
InChI Key: QRBSHIWRBQCSBT-AWEZNQCLSA-N
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Patent
US07638630B2

Procedure details

Methyl 2-[(2,6-dichlorobenzoyl)amino]-3-(4-nitrophenyl)propanoate 7 (7 g) is solubilized in CH3OH in presence of Pt(S)/C (5% in weight). H2 pressure is then applied at RT for 2 h. The catalyst is filtered over celite and the solvent is evaporated to give methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate 8.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:25]=[CH:24][CH:23]=[C:22]([Cl:26])[C:3]=1[C:4]([NH:6][CH:7]([CH2:12][C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=1)[C:8]([O:10][CH3:11])=[O:9])=[O:5]>CO.[Pt]>[NH2:19][C:16]1[CH:17]=[CH:18][C:13]([CH2:12][CH:7]([NH:6][C:4](=[O:5])[C:3]2[C:22]([Cl:26])=[CH:23][CH:24]=[CH:25][C:2]=2[Cl:1])[C:8]([O:10][CH3:11])=[O:9])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=C(C(=O)NC(C(=O)OC)CC2=CC=C(C=C2)[N+](=O)[O-])C(=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered over celite
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)CC(C(=O)OC)NC(C1=C(C=CC=C1Cl)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07638630B2

Procedure details

Methyl 2-[(2,6-dichlorobenzoyl)amino]-3-(4-nitrophenyl)propanoate 7 (7 g) is solubilized in CH3OH in presence of Pt(S)/C (5% in weight). H2 pressure is then applied at RT for 2 h. The catalyst is filtered over celite and the solvent is evaporated to give methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate 8.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:25]=[CH:24][CH:23]=[C:22]([Cl:26])[C:3]=1[C:4]([NH:6][CH:7]([CH2:12][C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=1)[C:8]([O:10][CH3:11])=[O:9])=[O:5]>CO.[Pt]>[NH2:19][C:16]1[CH:17]=[CH:18][C:13]([CH2:12][CH:7]([NH:6][C:4](=[O:5])[C:3]2[C:22]([Cl:26])=[CH:23][CH:24]=[CH:25][C:2]=2[Cl:1])[C:8]([O:10][CH3:11])=[O:9])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=C(C(=O)NC(C(=O)OC)CC2=CC=C(C=C2)[N+](=O)[O-])C(=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered over celite
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)CC(C(=O)OC)NC(C1=C(C=CC=C1Cl)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.